2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine
CAS No.: 94213-31-7
Cat. No.: VC17016036
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94213-31-7 |
|---|---|
| Molecular Formula | C14H17N3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine |
| Standard InChI | InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3 |
| Standard InChI Key | KSCQGJYKWUJKCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Isomerism
The compound’s IUPAC name, 2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine, delineates its core structure: a central benzene ring substituted with two amine groups at positions 1 and 3, linked via a methylene bridge to a second benzene ring bearing an amino group at position 3 and a methyl group at position 4 . This arrangement confers distinct electronic and steric properties, as evidenced by its LogP value of 1.35, indicative of moderate hydrophobicity .
Notably, positional isomerism arises in analogous compounds such as 2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-32-8) and 2-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-30-6) . These isomers differ in the placement of methyl and amine groups on the peripheral benzene ring, leading to variations in solubility, reactivity, and biological activity .
Table 1: Comparative Properties of Isomers
| CAS Number | Substituent Positions | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 94213-31-7 | 3-amino-4-methyl | 227.30 | 1.35 |
| 94213-32-8 | 3-amino-2-methyl | 227.30 | — |
| 94213-30-6 | 5-amino-2-methyl | 227.30 | — |
Spectroscopic and Computational Data
The compound’s InChI Key (KSCQGJYKWUJKCO-UHFFFAOYSA-N) and SMILES string (CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N) provide unambiguous identifiers for computational modeling . Density functional theory (DFT) simulations predict a planar geometry for the aromatic rings, with intramolecular hydrogen bonding between adjacent amine groups stabilizing the conformation .
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols remain proprietary, the compound is synthesized through sequential Friedel-Crafts alkylation and nitration-reduction steps. Initial coupling of toluene derivatives with benzaldehyde precursors forms the methylene-bridged backbone, followed by selective amination using ammonia or hydroxylamine under catalytic hydrogenation .
Table 2: Key Industrial Parameters
| Parameter | Specification |
|---|---|
| Purity | ≥99% |
| Production Capacity | 10 metric tons/day |
| Storage | Room temperature, inert atm |
| Packaging | 25 kg/drum |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor to heterocyclic scaffolds prevalent in kinase inhibitors and GPCR modulators. Its bifunctional amine groups enable conjugation with carboxylic acids or sulfonyl chlorides, facilitating diversity-oriented synthesis .
Biological Activity Profiling
Preliminary assays indicate IC₅₀ values in the micromolar range against tyrosine kinase targets, though structure-activity relationship (SAR) studies are ongoing. Metabolomic profiling using HPLC-MS reveals rapid hepatic clearance in preclinical models, necessitating prodrug strategies for therapeutic deployment .
Analytical and Characterization Methods
Chromatographic Separation
Reverse-phase HPLC on a Newcrom R1 column (4.6 x 150 mm, 5 µm) resolves the compound with a mobile phase of acetonitrile:water:phosphoric acid (45:55:0.1%) at 1.0 mL/min . UV detection at 254 nm yields a retention time of 6.2 minutes, with baseline separation from synthetic byproducts .
Table 3: HPLC Method Parameters
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Newcrom R1 | ACN:H₂O:H₃PO₄ (45:55:0.1%) | 6.2 |
Mass Spectrometric Analysis
Electrospray ionization (ESI) in positive ion mode generates a predominant [M+H]⁺ ion at m/z 228.2, corroborating the molecular weight . Collision-induced dissociation (CID) fragments at m/z 181.1 and 135.0 correspond to cleavage of the methylene bridge and subsequent loss of amine groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume